

An In-depth Technical Guide on Odoriflavene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Odoriflavene**

Cat. No.: **B3026553**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

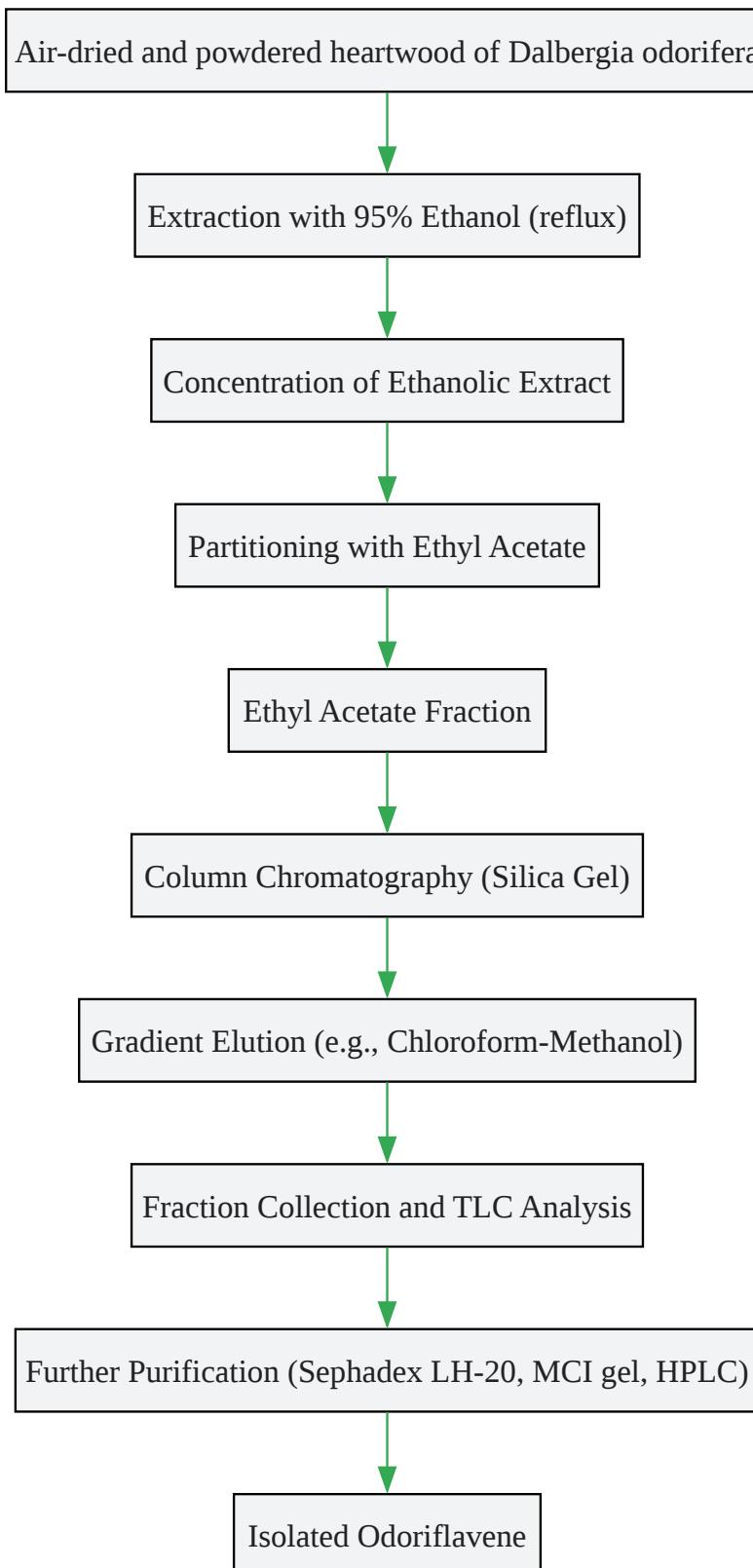
Odoriflavene, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a common structural backbone known for a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Odoriflavene**, with a focus on data relevant to researchers and drug development professionals. **Odoriflavene** is found in the heartwood of *Dalbergia odorifera*, a plant used in traditional medicine.[1][2]

Chemical Structure and Properties

Odoriflavene is chemically identified as 2',4',5'-trihydroxy-7-methoxyisoflavone.[2] Its structure consists of a 3-phenylchromen-4-one backbone with hydroxyl groups at the 2', 4', and 5' positions of the B-ring and a methoxy group at the 7-position of the A-ring.

Table 1: Physicochemical Properties of **Odoriflavene**

Property	Value	Source
Chemical Formula	$C_{17}H_{16}O_5$	
Molecular Weight	300.31 g/mol	
CAS Number	101153-41-7	
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	


While specific spectroscopic data for **Odoriflavene** is not readily available in the public domain, the general spectral characteristics of isoflavones are well-documented. The UV spectrum typically shows two absorption maxima, Band I (300-380 nm) and Band II (240-280 nm). The IR spectrum would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the isoflavone core. 1H and ^{13}C NMR spectra would provide detailed information about the proton and carbon environments within the molecule, confirming the substitution pattern.

Experimental Protocols

Isolation of Odoriflavene from *Dalbergia odorifera*

While a specific protocol for the isolation of **Odoriflavene** is not detailed in the available literature, a general procedure for the isolation of isoflavonoids from *Dalbergia odorifera* can be outlined as follows. This protocol is a composite based on common phytochemical extraction and isolation techniques.

Experimental Workflow for Isoflavonoid Isolation

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Odoriflavene**.

Methodology:

- Extraction: The air-dried and powdered heartwood of *Dalbergia odorifera* is extracted with 95% ethanol under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.^[3]
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which is likely to contain **Odoriflavene**, is collected.
- Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
- Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography, MCI gel column chromatography, or preparative high-performance liquid chromatography (HPLC) to yield pure **Odoriflavene**.^[3]

Biological Activities

Flavonoids isolated from *Dalbergia odorifera* have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. While specific quantitative data for **Odoriflavene** is limited in the readily available literature, the activities of structurally similar compounds from the same plant provide valuable insights.

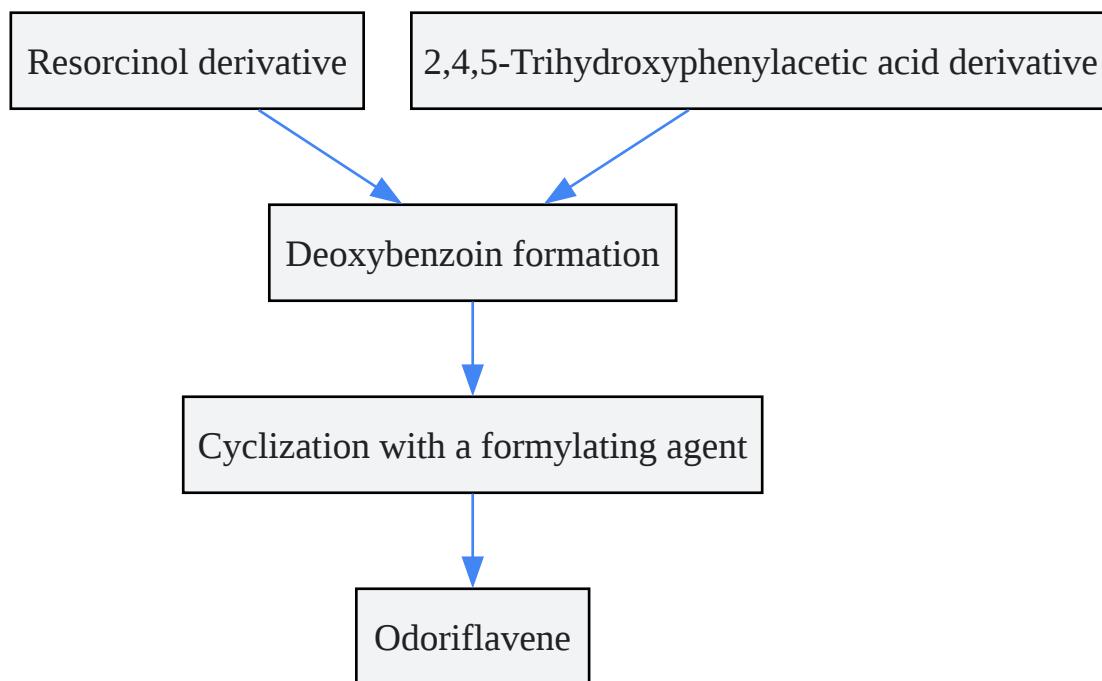
Anti-inflammatory Activity

Several isoflavonoids from *Dalbergia odorifera* have demonstrated significant anti-inflammatory activity. For instance, some flavonoids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.^[4] This is a common *in vitro* model for assessing anti-inflammatory potential. The inhibition of NO production is a key target in the development of anti-inflammatory drugs.

Signaling Pathway for LPS-induced Inflammation

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the NF-κB signaling pathway by **Odoriflavene**.


Antioxidant Activity

The antioxidant potential of flavonoids is a well-established area of research. These compounds can act as free radical scavengers, hydrogen donors, and metal chelators. The antioxidant activity of flavonoids from *Dalbergia odorifera* has been investigated, and many exhibit potent radical scavenging activity. While specific IC₅₀ values for **Odoriflavene** in standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not available, trihydroxyflavones, in general, are known to be effective antioxidants.^[5]

Synthesis of Odoriflavene

A specific, detailed synthesis protocol for **Odoriflavene** (2',4',5'-trihydroxy-7-methoxyisoflavone) has not been found in the reviewed literature. However, the synthesis of structurally similar isoflavones typically involves the construction of the isoflavone core from a deoxybenzoin intermediate. A plausible synthetic route could involve the following key steps:

Plausible Synthetic Pathway for **Odoriflavene**

[Click to download full resolution via product page](#)

Caption: A generalized synthetic approach to the isoflavone core of **Odoriflavene**.

Conclusion

Odoriflavene (2',4',5'-trihydroxy-7-methoxyisoflavone) is a promising natural product isolated from *Dalbergia odorifera*. While comprehensive data on its specific biological activities and spectroscopic properties are not yet widely available, its structural similarity to other bioactive flavonoids suggests potential for further investigation in drug discovery and development. Future research should focus on the complete spectroscopic characterization of **Odoriflavene**, the development of a reliable synthetic route, and a thorough evaluation of its pharmacological profile, particularly its anti-inflammatory and antioxidant properties, including the determination of IC₅₀ values in relevant biological assays. This will provide a solid foundation for exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review on the Medicinal Plant *Dalbergia odorifera* Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [A new isoflavone from *Dalbergia odorifera* and inhibitory activity of its tyrosinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Novel Flavonoid Derivatives From the Roots of *Dalbergia odorifera* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Odoriflavene: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026553#chemical-structure-and-properties-of-odoriflavene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com